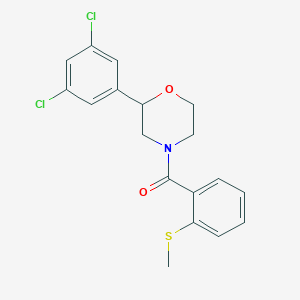![molecular formula C19H17NO3S B2418129 (E)-1'-(3-(thiophène-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448139-39-6](/img/structure/B2418129.png)
(E)-1'-(3-(thiophène-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1’-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that features a spirocyclic structure. This compound is characterized by the presence of a thiophene ring, a chroman moiety, and a pyrrolidinone ring. The unique structural arrangement of these components makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Applications De Recherche Scientifique
(E)-1’-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with the α7 nicotinic acetylcholine receptor (nachr) . The nAChR plays a crucial role in transmitting signals in the nervous system.
Biochemical Pathways
Modulation of the α7 nachr can impact numerous neurological and immunological pathways, given the widespread distribution of these receptors in the body .
Result of Action
Modulation of the α7 nachr can have various effects, including potential antinociceptive (pain-relieving) activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1’-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of sulfur with 1,3-dicarbonyl compounds under acidic conditions.
Synthesis of the Chroman Moiety: The chroman structure is often formed via the cyclization of phenolic compounds with aldehydes or ketones in the presence of acid catalysts.
Spirocyclization: The final step involves the spirocyclization reaction, where the chroman and pyrrolidinone rings are fused together.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1’-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indoline-3,3’-thiophene]: Similar in structure but with an indoline moiety instead of chroman.
Spiro[indoline-2,3’-hydropyridazine]: Features a hydropyridazine ring instead of pyrrolidinone.
Uniqueness
(E)-1’-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its combination of a thiophene ring, chroman moiety, and pyrrolidinone ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1'-[(E)-3-thiophen-2-ylprop-2-enoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c21-16-12-19(23-17-6-2-1-5-15(16)17)9-10-20(13-19)18(22)8-7-14-4-3-11-24-14/h1-8,11H,9-10,12-13H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIVPIDFGWTLBJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2418046.png)
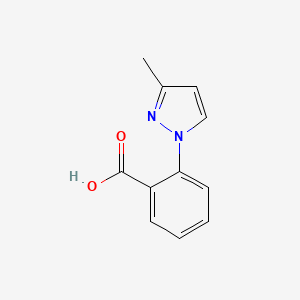
![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2418048.png)
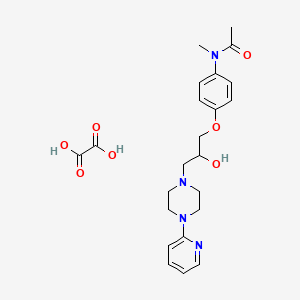
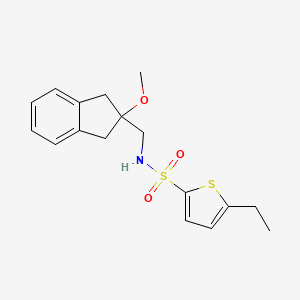
![[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
![Methyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2418056.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2418057.png)
![3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418058.png)
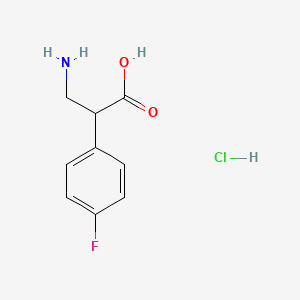
![2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2418066.png)
![Ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2418067.png)
![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B2418068.png)
